nicotinic acid mononucleotide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of micro-Nicotinic Acid Mononucleotide can be achieved through both chemical and biosynthetic pathways. The chemical synthesis involves the reaction of nicotinic acid with phosphoribosyl pyrophosphate (PRPP) to form nicotinic acid mononucleotide . This reaction is catalyzed by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT) .

Industrial Production Methods

Industrial production of micro-Nicotinic Acid Mononucleotide primarily relies on biosynthetic methods due to their efficiency and sustainability. The biosynthesis involves the conversion of nicotinic acid to this compound by the enzyme nicotinic acid phosphoribosyltransferase . This method is preferred as it offers non-toxic reaction conditions and higher yields compared to chemical synthesis .

化学反応の分析

Enzymatic Reactions Involving Nicotinic Acid Mononucleotide

This compound is involved in several important enzymatic reactions . These reactions are crucial for the synthesis of NAD+ and maintaining cellular metabolism .

-

Nicotinamide Riboside Kinase: This enzyme phosphorylates nicotinamide riboside (NR) and nicotinic acid riboside (NaR) to form nicotinamide mononucleotide (NMN) and this compound (NaMN), respectively .

ATP+N−ribosylnicotinamide⟶ADP+nicotinamideribonucleotide

ATP+D−ribosylnicotinate⟶ADP+nicotinateD−ribonucleotide

-

Nicotinamide-nucleotide Adenylyltransferase (NMNAT): Nicotinamide-nucleotide adenylyltransferases (NMNATs) catalyze the formation of NAD+ from nicotinamide mononucleotide (NMN) and ATP. They can also use this compound (NaMN) as a substrate, converting it into deamido-NAD+ .

ATP+nicotinamideribonucleotide⟶diphosphate+NAD+

ATP+nicotinateribonucleotide⟶diphosphate+deamido−NAD+

-

Nicotinate Phosphoribosyltransferase: Nicotinate phosphoribosyltransferase is involved in nicotinate phosphoribosyltransferase activity and is essential for growth under anaerobic conditions. This enzyme converts nicotinate and 5-phospho-alpha-D-ribose 1-diphosphate into nicotinate D-ribonucleotide and diphosphate .

NicotinateD−ribonucleotide+diphosphate⟶nicotinate+5−phospho−alpha−D−ribose1−diphosphate

Role of CD38 in this compound Production

The enzyme CD38 mediates a base exchange reaction on NMN, exchanging the nicotinamide ring with free nicotinic acid to produce this compound . Inhibition of CD38 abolishes the increase in this compound caused by NMN treatment, demonstrating a direct base exchange activity between NMN and free nicotinic acid .

This compound as a Biomarker

Chronic oral supplementation of nicotinamide mononucleotide effectively stimulates NAD+ metabolism and elevates the levels of this compound . An increase in NAD+ can result in nicotinamide mononucleotide deamidation, leading to the formation of this compound, suggesting that this compound can serve as a sensitive biomarker for increased NAD+ metabolism .

Other Reactions

This compound can be converted to nicotinic acid ribonucleoside through the following reaction :

Nicotinicacidmononucleotide+Water⟶Nicotinicacidribonucleoside+Phosphate

科学的研究の応用

Pharmacological Applications

1.1 Role in NAD+ Biosynthesis

NMN is a key intermediate in the NAD+ biosynthesis pathway. The enzyme nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT) catalyzes the conversion of NMN to NAD+, which is essential for cellular metabolism and energy production . This central role positions NMNAT as a promising target for drug development aimed at treating conditions related to NAD+ deficiency, such as neurodegenerative diseases and metabolic disorders .

1.2 Neuroprotection and Aging

Research indicates that NMN supplementation can alleviate age-related conditions by enhancing NAD+ levels, which may improve mitochondrial function and reduce oxidative stress . For instance, studies have shown that NMN administration in aged animal models leads to improved cognitive function, increased endurance, and enhanced blood flow by restoring NAD+ levels and promoting mitochondrial health .

Nutraceutical Applications

2.1 Dietary Supplementation

Due to its potential health benefits, NMN has emerged as a popular dietary supplement aimed at promoting longevity and improving healthspan. Clinical trials have demonstrated that oral NMN supplementation significantly increases blood NAD+ concentrations, enhances physical performance, and is well tolerated at doses up to 900 mg daily . These findings suggest that NMN could be utilized as a safe and effective supplement for aging populations seeking to mitigate age-related declines in health.

2.2 Production Techniques

Efforts are underway to develop efficient production methods for NMN to make it more accessible as a nutraceutical. Recent studies have explored the use of lactic acid bacteria for intracellular NMN production, highlighting innovative biotechnological approaches to enhance NMN availability for dietary applications .

Clinical Research Findings

3.1 Efficacy Trials

A randomized controlled trial involving 80 middle-aged participants demonstrated that NMN supplementation significantly increased NAD+ levels and improved various health metrics, including physical performance measured by walking distance . The results indicated that higher doses (600 mg and 900 mg) yielded the most pronounced effects on NAD+ levels and overall health outcomes.

3.2 Safety Assessments

Multiple studies have confirmed the safety profile of NMN supplementation, reporting no significant adverse effects even at higher doses . This safety record supports the potential for long-term use in aging populations.

Case Studies

| Study | Population | Intervention | Findings |

|---|---|---|---|

| Study 1 | Aged rats | Intraperitoneal injection of 100 mg/kg NMN | Improved memory function and mitochondrial health |

| Study 2 | Middle-aged adults | Oral supplementation (300-900 mg) | Increased NAD+ levels; enhanced physical performance |

| Study 3 | Older men | Daily oral dose of 600 mg NMN | Significant improvement in walking distance; no adverse effects |

作用機序

Micro-Nicotinic Acid Mononucleotide exerts its effects by participating in the biosynthesis of NAD+. It is converted to nicotinic acid adenine dinucleotide (NAAD+) by the enzyme nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT) . NAAD+ is then converted to NAD+, which is essential for various cellular processes, including metabolism, DNA repair, and cell death .

類似化合物との比較

Micro-Nicotinic Acid Mononucleotide is similar to other NAD+ precursors such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) . it is unique in its ability to be directly converted to NAD+ via the NAAD+ intermediate . Other similar compounds include:

Nicotinamide riboside (NR): Another NAD+ precursor that is converted to NMN before being converted to NAD+.

Nicotinamide mononucleotide (NMN): A direct precursor to NAD+.

Nicotinic acid adenine dinucleotide (NAAD+): An intermediate in the NAD+ biosynthesis pathway.

特性

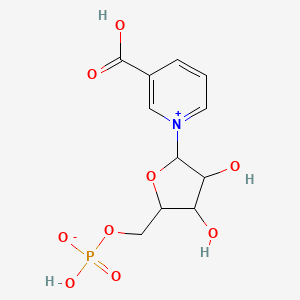

分子式 |

C11H14NO9P |

|---|---|

分子量 |

335.2 g/mol |

IUPAC名 |

[5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19) |

InChIキー |

JOUIQRNQJGXQDC-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)O |

同義語 |

nicotinate mononucleotide nicotinic acid mononucleotide nicotinic acid ribonucleotide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。